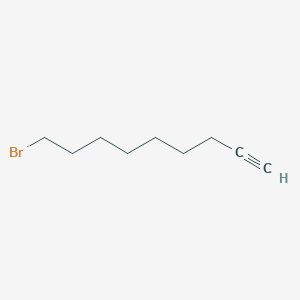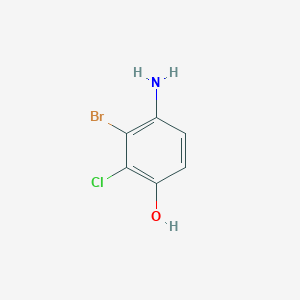![molecular formula C56H68BrFN8O5S B13451338 (2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts or reagents. Detailed synthetic routes would typically be found in specialized chemical literature or patents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets or pathways.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various effects. Detailed studies, including molecular docking and biochemical assays, are typically conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, quinazoline derivatives, and piperidine-containing molecules. Each of these compounds has unique structural features and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C56H68BrFN8O5S |
|---|---|
Molecular Weight |
1064.2 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H68BrFN8O5S/c1-33(21-26-63-27-22-35(23-28-63)38-18-20-43-45(29-38)65(39-9-6-7-10-39)54-62-51(69)47-41(57)11-8-12-44(47)66(43)54)13-19-42(36-14-16-37(17-15-36)48-34(2)59-32-72-48)60-50(68)46-30-40(67)31-64(46)52(70)49(55(3,4)5)61-53(71)56(58)24-25-56/h8,11-12,14-18,20,29,32-33,35,39-40,42,46,49,67H,6-7,9-10,13,19,21-28,30-31H2,1-5H3,(H,60,68)(H,61,71)/t33-,40+,42-,46-,49+/m0/s1 |
InChI Key |
JBTHUOYYUUPUOZ-LIHPQFRDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC[C@H](C)CCN3CCC(CC3)C4=CC5=C(C=C4)N6C7=C(C(=CC=C7)Br)C(=O)N=C6N5C8CCCC8)NC(=O)[C@@H]9C[C@H](CN9C(=O)[C@H](C(C)(C)C)NC(=O)C1(CC1)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(CCC(C)CCN3CCC(CC3)C4=CC5=C(C=C4)N6C7=C(C(=CC=C7)Br)C(=O)N=C6N5C8CCCC8)NC(=O)C9CC(CN9C(=O)C(C(C)(C)C)NC(=O)C1(CC1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)




![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)


![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)


